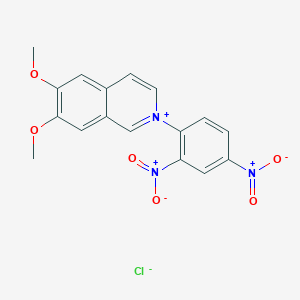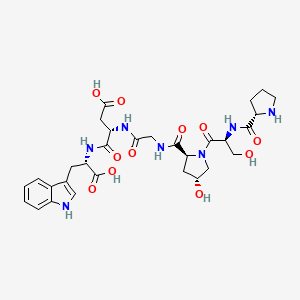
Ethanone, 2-fluoro-1-phenyl-2-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2-fluoro-1-phenyl-2-(phenylthio)- is an organic compound with a unique structure that includes a fluoro group, a phenyl group, and a phenylthio group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-fluoro-1-phenyl-2-(phenylthio)- can be achieved through several methods. One common approach involves the reaction of 2-fluoroacetophenone with thiophenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and phase transfer agents may also be employed to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-fluoro-1-phenyl-2-(phenylthio)- undergoes various chemical reactions, including:
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Thiols, amines, halides
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions
Alcohols: Formed through reduction of the carbonyl group
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
Ethanone, 2-fluoro-1-phenyl-2-(phenylthio)- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: May be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanone, 2-fluoro-1-phenyl-2-(phenylthio)- involves interactions with various molecular targets. The fluoro group can participate in hydrogen bonding and dipole-dipole interactions, while the phenylthio group can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 2,2,2-trifluoro-1-phenyl-: Contains three fluoro groups instead of one.
Ethanone, 2-bromo-1-phenyl-: Contains a bromo group instead of a fluoro group.
2,2-Dichloro-2-fluoro-1-phenylethanone: Contains two chloro groups and one fluoro group.
Uniqueness
Ethanone, 2-fluoro-1-phenyl-2-(phenylthio)- is unique due to the presence of both a fluoro group and a phenylthio group, which impart distinct chemical properties and reactivity. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in organic synthesis and potential pharmaceutical applications.
Properties
CAS No. |
134988-41-3 |
|---|---|
Molecular Formula |
C14H11FOS |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
2-fluoro-1-phenyl-2-phenylsulfanylethanone |
InChI |
InChI=1S/C14H11FOS/c15-14(17-12-9-5-2-6-10-12)13(16)11-7-3-1-4-8-11/h1-10,14H |
InChI Key |
RCUFAUZWAROMQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(F)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Ethyl 2-{2-[2-(pyridin-2-yl)phenyl]hydrazinylidene}propanoate](/img/structure/B14266665.png)

methanone](/img/structure/B14266678.png)



![4-[Bis(benzyloxy)methyl]benzaldehyde](/img/structure/B14266701.png)
